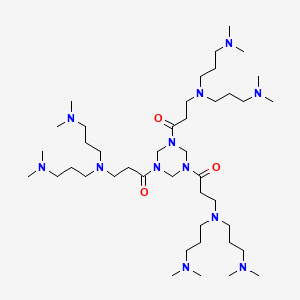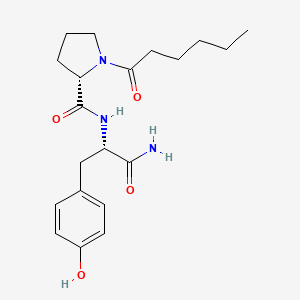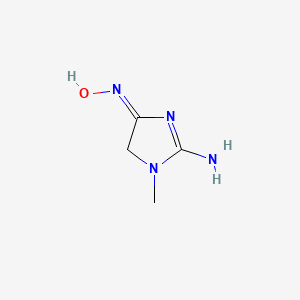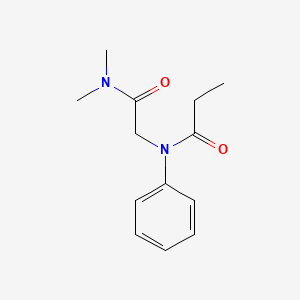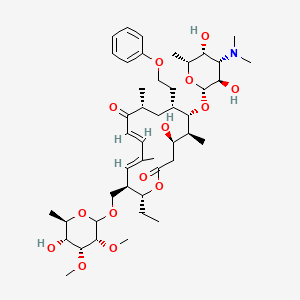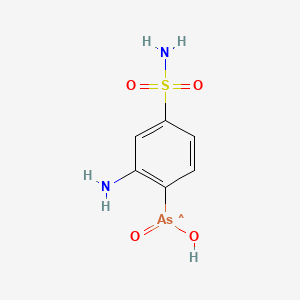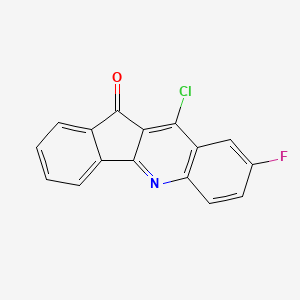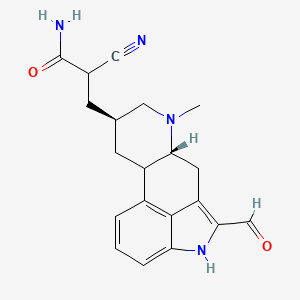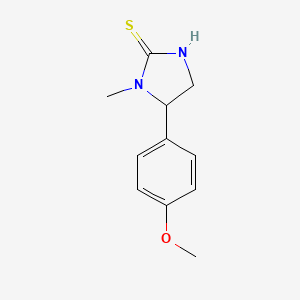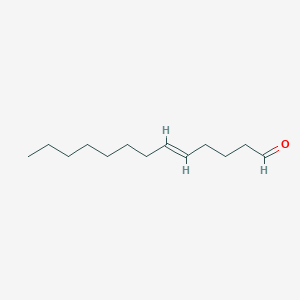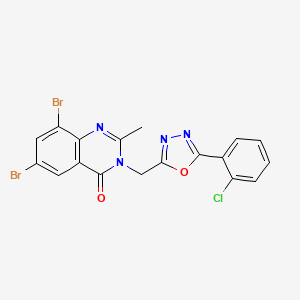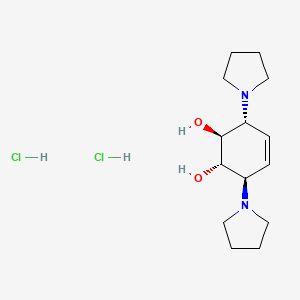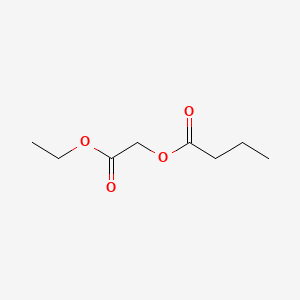
2-Ethoxy-2-oxoethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-oxoethyl butyrate is an organic compound classified as an ester. Esters are characterized by their pleasant fragrances and are commonly used in the production of flavors and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxoethyl butyrate typically involves the esterification reaction between butyric acid and ethyl oxalate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield butyric acid and ethyl oxalate.
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether solvent.
Major Products Formed
Hydrolysis: Butyric acid, ethyl oxalate.
Transesterification: New ester, original alcohol.
Reduction: Corresponding alcohol.
Scientific Research Applications
2-Ethoxy-2-oxoethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the ethoxy-oxoethyl group into various molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethyl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis in biological systems, releasing the active components that exert their effects on the target molecules. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar chemical properties but different applications.
Methyl butyrate: Shares the butyrate group but has a different alkyl group attached to the oxygen atom.
Uniqueness
2-Ethoxy-2-oxoethyl butyrate is unique due to its specific combination of the ethoxy and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organic molecules and in the formulation of fragrances .
Properties
CAS No. |
92351-77-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) butanoate |
InChI |
InChI=1S/C8H14O4/c1-3-5-7(9)12-6-8(10)11-4-2/h3-6H2,1-2H3 |
InChI Key |
KNDOPHVKTCRRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


